

Navigating the Data Gap: A Comparative Look at Cyclododecen-1-yl Acetate Analogs

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Compound of Interest

Compound Name: Cyclododecen-1-yl acetate

Cat. No.: B15373661

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A comprehensive comparison of computational and experimental data for **Cyclododecen-1-yl acetate** is currently hindered by a significant lack of publicly available information. Searches for experimental and computational studies on this specific molecule have yielded minimal results, making a direct comparative analysis as requested not feasible at this time.

To provide a valuable resource for researchers, this guide instead focuses on a comparative analysis of two closely related and better-documented compounds: Cyclododecanol, 1-acetate (the saturated ring analog) and Cyclododecene (the parent cycloalkene). This approach allows for an illustrative comparison of experimental data and computational predictions for a similar chemical scaffold, offering insights that may be partially extrapolated to the target molecule.

Comparison of Physicochemical Properties

The following table summarizes the available experimental and computed data for Cyclododecanol, 1-acetate and Cyclododecene. It is important to note the sparseness of experimental values, a common challenge in the study of specialized chemical compounds.

Property	Compound	Experimental Value	Computational Value	Source (Experimental)	Source (Computational)
Molecular Weight	Cyclododecanol, 1-acetate	-	226.35 g/mol	-	PubChem[1]
Cyclododecene	-	166.30 g/mol	-	PubChem[2][3]	
Kovats Retention Index	Cyclododecanol, 1-acetate	1670 (semi-standard non-polar)	-	NIST[1]	-
(Standard non-polar)	Cyclododecene	1324.1, 1342, 1356	-	NIST[2][3]	-
Physical Description	Cyclododecene	Colorless liquid	-	Alfa Aesar MSDS[2][3]	-

Methodologies

Experimental Protocols

The available experimental data is limited to the Kovats Retention Index, a measure used in gas chromatography to identify compounds.

- Gas Chromatography (GC): The Kovats Retention Index for Cyclododecanol, 1-acetate and Cyclododecene was determined using gas chromatography.[1][2][3] In this technique, the compound is vaporized and passed through a column with a stationary phase. The retention time of the compound is compared to that of a series of n-alkane standards to calculate the index. The specific column type (e.g., semi-standard non-polar, standard non-polar) influences the resulting value.

Computational Methods

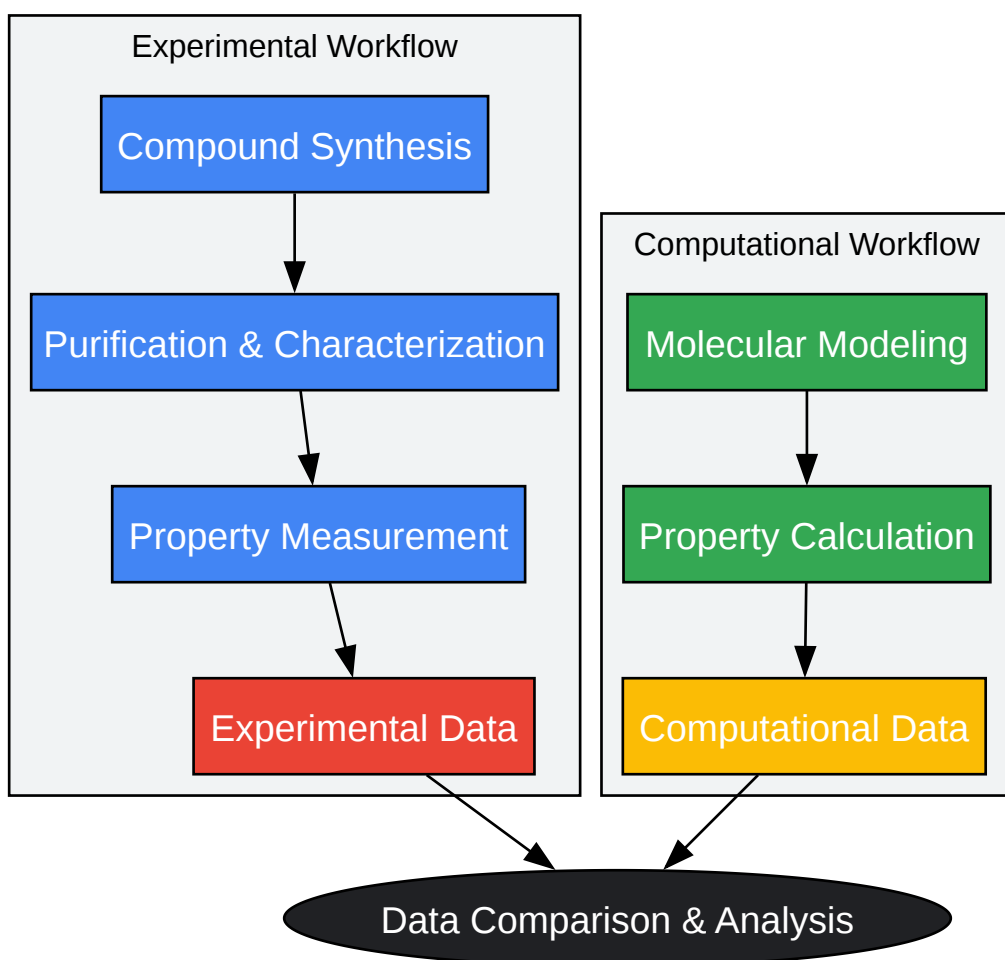
The computational data presented is sourced from the PubChem database, which curates information from various depositors and computational models.

- **Molecular Weight:** This is calculated based on the chemical formula and the standard atomic weights of the constituent elements.[1][2][3]
- **Computed Properties:** PubChem utilizes various computational models to predict properties. For example, the molecular weight and other descriptors are often computed using proprietary algorithms or well-established software packages.[1][2][3]

Visualizing the Workflow

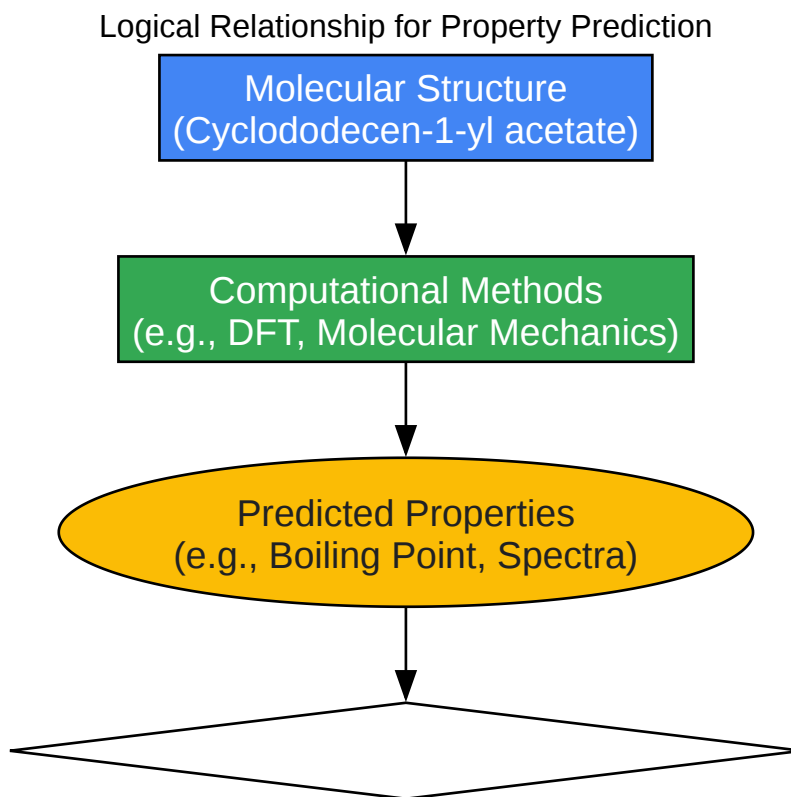
The following diagrams illustrate the general workflow for comparing experimental and computational data and a logical relationship for property prediction.

Workflow for Comparing Experimental and Computational Data



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Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and computational data for a chemical compound.



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Caption: A diagram showing the logical progression from molecular structure to computationally predicted properties and subsequent experimental validation.

In conclusion, while a direct comparison for **Cyclododecen-1-yl acetate** is not currently possible due to a lack of data, the analysis of its close analogs, Cyclododecanol, 1-acetate and Cyclododecene, provides a framework for how such a comparison could be conducted. This guide highlights the importance of both experimental and computational approaches in chemical research and underscores the existing data gaps for certain specialized molecules. Further research is needed to generate the necessary experimental data to validate and refine computational models for compounds like **Cyclododecen-1-yl acetate**.

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References

- 1. Cyclododecanol, 1-acetate | C₁₄H₂₆O₂ | CID 80353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclododecene | C₁₂H₂₂ | CID 637538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-7-Dodecen-1-yl acetate [webbook.nist.gov]
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